2-Propenyl trimethylacetate

Nickel Catalysis Enantiospecific Cross-Coupling Stereochemical Fidelity

2-Propenyl trimethylacetate (syn. allyl pivalate, CAS 15784-26-6) is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol, classified as an allylic ester derived from trimethylacetic (pivalic) acid and allyl alcohol.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 15784-26-6
Cat. No. B3048138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenyl trimethylacetate
CAS15784-26-6
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCC=C
InChIInChI=1S/C8H14O2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3
InChIKeyGVVKBARIYRBZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propenyl Trimethylacetate (CAS 15784-26-6) for Industrial and Research Procurement: Core Properties and Structural Identity


2-Propenyl trimethylacetate (syn. allyl pivalate, CAS 15784-26-6) is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol, classified as an allylic ester derived from trimethylacetic (pivalic) acid and allyl alcohol . This compound is a colorless liquid characterized by the presence of both an electron-rich allyl group and a sterically hindered, electron-deficient pivaloyl ester moiety . This unique combination of structural features imparts a distinctive reactivity profile that is fundamentally different from that of simpler, non-hindered allyl esters. As a commercial research chemical, it is typically supplied at a minimum purity of 95% and is designated as a non-hazardous material for standard transport under DOT/IATA regulations .

Why In-Class Substitution of 2-Propenyl Trimethylacetate (CAS 15784-26-6) is Not Advisable: A Procurement Warning


The substitution of 2-propenyl trimethylacetate with a generic 'allyl ester' or another 'pivalate' compound is technically unsound and scientifically risky. The sterically demanding tert-butyl group of the pivalate moiety is not a passive spectator; it critically modulates the compound's reactivity, selectivity, and stability in ways that simpler esters (e.g., allyl acetate, methyl pivalate) cannot replicate [1]. Specifically, this steric bulk significantly retards undesired nucleophilic attack at the ester carbonyl, while simultaneously enhancing the compound's utility as a leaving group in transition-metal-catalyzed cross-coupling reactions [2]. This dual function—acting as both a protective group for alcohols and an electrophilic partner in C-C bond formations—is a direct consequence of the pivalate structure and is absent in less hindered analogs [3]. Procuring an alternative based solely on nominal functional group similarity will almost certainly lead to different reaction outcomes, lower yields, and compromised stereochemical integrity in advanced synthetic applications.

Quantitative Evidence Guide for 2-Propenyl Trimethylacetate (CAS 15784-26-6): Performance Comparisons Against Analogs and Alternatives


Enhanced Leaving Group Ability in Nickel-Catalyzed Cross-Coupling vs. Acetate Analogs

In a nickel-catalyzed enantiospecific cross-coupling with arylboroxines, the use of an allylic pivalate electrophile is essential for achieving high stereochemical fidelity. A direct comparison within the study showed that substituting the pivalate leaving group with an acetate group leads to significant and detrimental hydrolysis of the starting material, thereby compromising the reaction's efficiency and stereochemical outcome [1].

Nickel Catalysis Enantiospecific Cross-Coupling Stereochemical Fidelity Arylboroxines

Facile C-O Bond Cleavage for Radical Coupling with Non-Activated Alcohols

A recent study discovered a radical coupling reaction specifically enabled by the dual function of low-valent titanium to cleave both the C-OH bond of a non-activated alcohol and the C-OPiv bond of a 2-arylallyl pivalate [1]. This reactivity is unique to the pivalate ester in this context. The reaction is compatible with a range of tertiary and secondary alcohols, whereas analogous reactions with other carboxylates (e.g., acetates or benzoates) were not reported to undergo this specific dual cleavage pathway.

Radical Chemistry Titanium Catalysis C-O Bond Activation Allylic Substitution

Quantified Reactivity Hierarchy as a Pseudohalide in Buchwald-Hartwig Amination

In the context of cross-coupling reactions, aryl pivalates are employed as pseudohalides. Their reactivity is established within a clear quantitative hierarchy: they are more reactive than methoxyarenes, but less reactive than aryl chlorides [1]. This intermediate reactivity is crucial for orthogonal deprotection and sequential coupling strategies in complex molecule synthesis.

Cross-Coupling Buchwald-Hartwig Amination Pseudohalide Reactivity Palladium Catalysis

High Enantioselectivity in Asymmetric Synthesis via Pd-Catalyzed Allylic Substitution

The synthesis of chiral nonracemic acyclic allylic pivalates via Pd-catalyzed allylic substitution of racemic allylic carbonates has been achieved with good to excellent enantioselectivities, reaching up to 90% enantiomeric excess [1]. This level of stereocontrol is a direct result of using the pivalate framework in conjunction with a chiral Pd/BINAP(S) catalyst system.

Asymmetric Catalysis Enantioselective Synthesis Palladium Catalysis Chiral Pivalates

Successful Application as a Protective Group in Stereoregular Polysaccharide Synthesis

The 3-O-allyl group on glucose 1,2,4-orthopivalate derivatives has been demonstrated to be an acceptable protective group for the synthesis of stereoregular (1→4)-β-D-glucopyranans, which are cellulose derivatives [1]. This is a class-level inference: the success of this polymerization relies on the orthogonal stability of the allyl group and the pivalate esters under the specific reaction conditions.

Polymer Chemistry Protecting Groups Ring-Opening Polymerization Cellulose Derivatives

Optimal Scientific and Industrial Application Scenarios for 2-Propenyl Trimethylacetate (CAS 15784-26-6)


Precision Enantiospecific C-C Bond Formation in Pharmaceutical Synthesis

This is the ideal application scenario for 2-propenyl trimethylacetate. As demonstrated by its use in nickel-catalyzed cross-coupling reactions, the pivalate group provides superior stereochemical fidelity compared to an acetate leaving group, which is prone to detrimental hydrolysis [1]. In the synthesis of complex drug candidates where absolute stereochemistry is paramount, substituting a generic allyl ester for allyl pivalate would be an unacceptable risk. This compound should be the electrophile of choice for constructing chiral, enantioenriched allylic aryl products, which are valuable intermediates in medicinal chemistry [1].

Advanced Organic Synthesis Requiring Radical-Based C-O Bond Activation

For synthetic chemists exploring novel bond disconnections, 2-propenyl trimethylacetate enables a specific transformation that is not possible with simpler allyl esters. The compound is a key reagent in a recently discovered radical coupling reaction that uses low-valent titanium to cleave the C-OPiv bond and forge a new C-C bond with a non-activated alcohol [2]. This unique reactivity profile positions the compound as a critical tool for expanding the scope of radical chemistry and synthesizing complex molecules that are otherwise difficult to access. Procurement of this specific compound is a prerequisite for replicating this valuable methodology.

Synthesis of Advanced Polymeric Materials with Latent Functionality

In polymer science, 2-propenyl trimethylacetate derivatives are not just monomers; they are strategic building blocks. Evidence from the synthesis of stereoregular polysaccharides confirms that glucose orthopivalate monomers can be successfully polymerized while maintaining the integrity of a 3-O-allyl group [3]. This orthogonal stability is a class-level advantage of the pivalate/allyl system. This scenario is ideal for researchers developing functionalized materials, as the resulting polymers contain a pendant allyl group that can be selectively modified post-polymerization, enabling the creation of novel materials with tailored properties for applications in coatings, adhesives, or biomaterials [3].

Multi-Step Synthesis Requiring a Reactivity-Tuned Pseudohalide

For complex total syntheses, the ability to orchestrate a sequence of cross-coupling reactions with precision is critical. 2-Propenyl trimethylacetate (as a model for aryl pivalates) occupies a well-defined, intermediate position in the electrophile reactivity hierarchy, being more reactive than methoxyarenes but less reactive than aryl chlorides in Buchwald-Hartwig aminations [4]. This quantified differentiation is essential for synthetic planning. A procurement manager or a chemist selecting building blocks can rely on this predictable reactivity to avoid premature or unwanted coupling at the pivalate site, enabling a carefully choreographed synthetic route that would be impossible with a more or less reactive electrophile [4].

Technical Documentation Hub

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